molecular formula C9H12O2 B8651998 (2-Methyl-1,4-phenylene)dimethanol CAS No. 61601-46-5

(2-Methyl-1,4-phenylene)dimethanol

Cat. No. B8651998
Key on ui cas rn: 61601-46-5
M. Wt: 152.19 g/mol
InChI Key: LSMVPGVBDYNSSX-UHFFFAOYSA-N
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Patent
US05312913

Procedure details

A 200 ml round-bottomed flask was charged with the entire amount (2.7 g) of the above 2,5-bis(hydroxymethyl)toluene, and 60 ml of dichloromethane was added thereto and suspended therein by stirring the mixture. Added dropwise thereto was 4 ml (5.5 mmol) of thionyl chloride, and the resultant mixture was stirred at room temperature for 3 hours and subjected to extraction by adding 50 ml of water. An organic layer formed was washed with water and with salt water, and the solvent was distilled off. The residue was purified by silica gel column chromatography using 30 g of silica gel to give 2.5 g (13 mmol) of 2,5-bis(chloromethyl)toluene (yield 72%). 2.3 Grams (12 mmol) of this 2,5-bis(chloromethyl)toluene and 6.6 g,(26.4 mmol) of triphenylphosphine were added to 45 ml of DMF, and the resultant mixture was stirred under heat at 130° C. for 2 hours. After the reaction mixture was allowed to cool, a white powder formed was separated by filtering, and washed twice with 10 ml of DMF and 20 ml of ether to give 7.9 g of white crystals of 2-methylxylylenebistriphenylphosphonium chloride (yield 95%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:8]=[CH:7][C:6](CO)=[CH:5][C:4]=1[CH3:11].S(Cl)([Cl:14])=O.Cl[CH2:17][Cl:18]>>[Cl:14][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:17][Cl:18])=[CH:5][C:4]=1[CH3:11]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OCC1=C(C=C(C=C1)CO)C
Name
Quantity
60 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
by stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Added dropwise
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction
ADDITION
Type
ADDITION
Details
by adding 50 ml of water
CUSTOM
Type
CUSTOM
Details
An organic layer formed
WASH
Type
WASH
Details
was washed with water and with salt water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=C(C=C1)CCl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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